REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][C:4]1[CH:5]=[CH:6][C:7]([C:14]([CH3:17])([CH3:16])[CH3:15])=[C:8]([OH:13])[C:9]=1[C:10]([OH:12])=[O:11]>C(O)(=O)C>[Br:1][C:5]1[C:4]([CH3:3])=[C:9]([C:10]([OH:12])=[O:11])[C:8]([OH:13])=[C:7]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=C(C1C(=O)O)O)C(C)(C)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured into 500 ml
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(C(=O)O)=C1C)O)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |